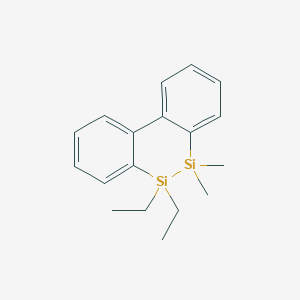
9,10-Disilaphenanthrene, 9,9-diethyl-9,10-dihydro-10,10-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,10-Disilaphenanthrene, 9,9-diethyl-9,10-dihydro-10,10-dimethyl- is a unique organosilicon compound. It is a derivative of phenanthrene, where silicon atoms replace the carbon atoms at the 9 and 10 positions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Disilaphenanthrene, 9,9-diethyl-9,10-dihydro-10,10-dimethyl- typically involves the reaction of phenanthrene with silicon-containing reagents. One common method is the hydrosilylation of phenanthrene derivatives using diethylsilane and dimethylsilane under the presence of a catalyst such as platinum or rhodium . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and elevated temperatures to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
9,10-Disilaphenanthrene, 9,9-diethyl-9,10-dihydro-10,10-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or ozone, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silane derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, ozone; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Halogens, nucleophiles; reactions often require catalysts and are conducted under controlled temperatures.
Major Products Formed
Oxidation: Silanol or siloxane derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted silicon-containing phenanthrene derivatives.
Wissenschaftliche Forschungsanwendungen
9,10-Disilaphenanthrene, 9,9-diethyl-9,10-dihydro-10,10-dimethyl- has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a model compound for studying silicon-carbon interactions.
Medicine: Investigated for its potential use in imaging and diagnostic applications due to its unique electronic properties.
Wirkmechanismus
The mechanism by which 9,10-Disilaphenanthrene, 9,9-diethyl-9,10-dihydro-10,10-dimethyl- exerts its effects involves interactions between the silicon atoms and other molecular targets. The silicon atoms can form stable bonds with various elements, allowing the compound to participate in a range of chemical reactions. These interactions can influence the electronic properties of the compound, making it useful in applications such as organic electronics and materials science .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenanthrene: The parent compound, which lacks silicon atoms.
9,10-Dihydrophenanthrene: A hydrogenated derivative of phenanthrene.
9,10-Diphenyl-9,10-dihydroanthracene: A phenanthrene derivative with phenyl groups at the 9 and 10 positions
Uniqueness
9,10-Disilaphenanthrene, 9,9-diethyl-9,10-dihydro-10,10-dimethyl- is unique due to the presence of silicon atoms at the 9 and 10 positions. This substitution imparts distinct electronic and chemical properties to the compound, differentiating it from its carbon-based analogs. The silicon atoms enhance the compound’s stability and reactivity, making it valuable for various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
828282-79-7 |
|---|---|
Molekularformel |
C18H24Si2 |
Molekulargewicht |
296.6 g/mol |
IUPAC-Name |
5,5-diethyl-6,6-dimethylbenzo[c][1,2]benzodisiline |
InChI |
InChI=1S/C18H24Si2/c1-5-20(6-2)18-14-10-8-12-16(18)15-11-7-9-13-17(15)19(20,3)4/h7-14H,5-6H2,1-4H3 |
InChI-Schlüssel |
XRWTUOZQXZQEEP-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Si]1(C2=CC=CC=C2C3=CC=CC=C3[Si]1(C)C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7,9-Dimethyl-5-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14201615.png)
![{4-[([1,1'-Biphenyl]-2-yl)methoxy]phenoxy}acetic acid](/img/structure/B14201624.png)
![1,2-Bis[2-(2-iodoethoxy)ethoxy]benzene](/img/structure/B14201625.png)
![2-[6-({Bis[(pyridin-2-yl)methyl]amino}methyl)pyridin-2-yl]benzonitrile](/img/structure/B14201626.png)
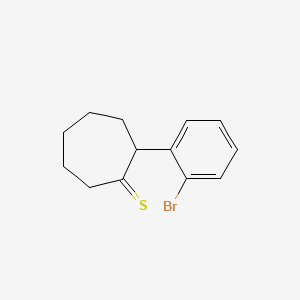
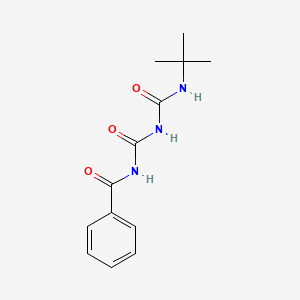
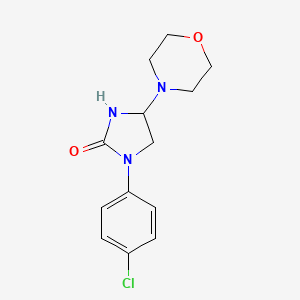
![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-valyl-L-threonylglycine](/img/structure/B14201644.png)

![N-[2-(5-Chloropyridin-2-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B14201669.png)
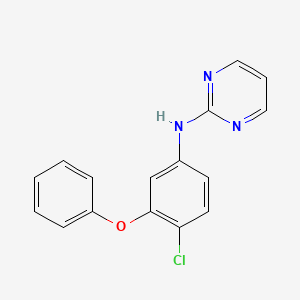

![9H-Carbazole, 9-[(ethenyloxy)methyl]-3-iodo-](/img/structure/B14201700.png)
